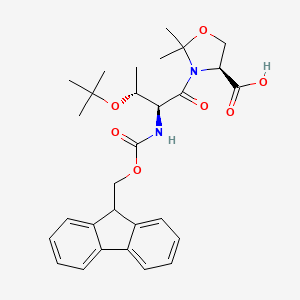

Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH

Description

BenchChem offers high-quality Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O7/c1-17(38-28(2,3)4)24(25(32)31-23(26(33)34)16-37-29(31,5)6)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRFHHZZRMZKFK-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH: Enhancing Solid-Phase Peptide Synthesis

Abstract

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of synthesizing long or aggregation-prone "difficult" sequences is a persistent obstacle. This technical guide provides an in-depth exploration of Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH, a pseudoproline dipeptide designed to mitigate these challenges. We will delve into the chemical architecture of this dipeptide, elucidate its mechanism of action in disrupting secondary structure formation, and provide validated, field-tested protocols for its application. This guide is structured to serve as a practical resource, empowering scientists to improve peptide yields and purity by strategically incorporating this powerful synthetic tool.

PART 1: The Rationale for Pseudoproline Dipeptides in SPPS

The Challenge of Peptide Aggregation

During SPPS, the growing peptide chain, anchored to a solid support, can fold into secondary structures, most notably β-sheets.[1][2] These structures are stabilized by inter-chain hydrogen bonds, leading to aggregation.[3] This aggregation sequesters the N-terminal amine of the growing peptide, rendering it inaccessible for the subsequent coupling reaction. The consequences of on-resin aggregation are severe, leading to truncated sequences, low yields, and difficult purifications.[4]

The Pseudoproline Solution

Pseudoproline dipeptides are a class of synthetic building blocks designed to overcome the problem of peptide aggregation.[5][6] They are derived from serine (Ser) or threonine (Thr) residues, where the side-chain hydroxyl group is cyclized with the backbone amide nitrogen to form an oxazolidine ring.[5] This modification introduces a "kink" into the peptide backbone, disrupting the formation of regular secondary structures and thereby preventing aggregation.[3][7] The pseudoproline moiety is stable under the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, regenerating the native amino acid sequence.[5]

PART 2: In-Depth Look at Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH

Chemical Structure and Key Features

Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH is a specific pseudoproline dipeptide with the following key structural elements:

-

Fmoc-Protecting Group: The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it compatible with the most common SPPS strategies.[8]

-

O-tert-Butyl-Threonine (Thr(tBu)): The threonine residue's side-chain hydroxyl group is protected by a tert-butyl (tBu) group, which is acid-labile and removed during the final TFA cleavage.[9]

-

Serine-Derived Pseudoproline (Ser(Psi(Me,Me)Pro)): The C-terminal serine residue is modified to form a 2,2-dimethyloxazolidine, the core of the pseudoproline structure.[5] This specific modification is denoted as Psi(Me,Me)Pro.

-

Free Carboxylic Acid: The C-terminal carboxylic acid is available for coupling to the N-terminal amine of the peptide chain on the solid support.

Figure 2: Workflow for the incorporation of Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH.

Automated Peptide Synthesis

For automated synthesizers, the pseudoproline dipeptide can be treated as a single amino acid derivative. The instrument should be programmed to perform a single coupling step for the dipeptide, and the subsequent amino acid in the sequence should be omitted from the program, as two residues are incorporated at once. [10][11]

Cleavage and Deprotection

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups, including the hydrolysis of the oxazolidine ring, is achieved using standard TFA-based cocktails. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). The cleavage is typically complete within 2-3 hours at room temperature.

PART 4: Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance at the coupling site; Onset of aggregation despite pseudoproline. | Extend the coupling time to 4 hours or perform a second coupling. Ensure a sufficient excess of reagents (up to 5 equivalents) is used. [10] |

| Low Final Yield | Suboptimal placement of the pseudoproline dipeptide. | Re-evaluate the peptide sequence and consider incorporating additional pseudoproline dipeptides at other potential aggregation sites. |

| Racemization | Use of certain bases with specific coupling reagents. | For cysteine-containing sequences, pre-activation is recommended to minimize racemization. [7]Consider using a more hindered base like 2,4,6-collidine in place of DIPEA. [7] |

Conclusion

Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH is a highly effective tool for improving the synthesis of difficult peptide sequences. By disrupting the formation of secondary structures that lead to on-resin aggregation, this pseudoproline dipeptide can significantly enhance coupling efficiencies, leading to higher yields and purer crude products. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and successfully implement this valuable synthetic strategy.

References

-

ResearchGate. Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. [Link]

-

Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

- Google Patents. WO2010040660A1 - Pseudoproline dipeptides.

-

ACS Publications. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. [Link]

-

PubMed. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

Wikipedia. Pseudoproline. [Link]

Sources

- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. Pseudoproline - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of "Difficult" Peptide Synthesis: A Technical Guide to Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences"—those prone to aggregation, poor solvation, and low coupling efficiencies—presents a persistent and formidable challenge. These problematic sequences, often rich in hydrophobic or β-sheet-forming residues, can lead to catastrophic synthesis failures, consuming valuable time and resources. This technical guide provides a deep dive into a powerful chemical tool designed to overcome these hurdles: Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH , a pseudoproline dipeptide that serves as a cornerstone for the successful synthesis of previously inaccessible peptides.

Introduction: The Aggregation Problem and the Pseudoproline Solution

The fundamental challenge in the synthesis of difficult peptides lies in the propensity of the growing peptide chain, while anchored to the solid support, to fold into stable secondary structures, primarily β-sheets. This intermolecular hydrogen bonding leads to aggregation, effectively rendering the N-terminal amine inaccessible for the subsequent coupling cycle. The consequences are truncated sequences, low yields, and complex purifications.

Pseudoproline dipeptides, first introduced as a solubilizing, structure-disrupting protection technique by Wöhr and Mutter in 1995, offer an elegant solution.[1] These are specialized dipeptides derived from Serine (Ser) or Threonine (Thr), where the side-chain hydroxyl group is reversibly cyclized with the backbone amide nitrogen, typically by condensation with an aldehyde or ketone.[1][2] This creates a five-membered oxazolidine ring that mimics the structure of proline, hence the term "pseudoproline" (ψ-Pro).

The incorporation of a pseudoproline dipeptide, such as Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH, introduces a "kink" into the peptide backbone.[3][4] This conformational disruption effectively breaks the regular hydrogen-bonding patterns required for β-sheet formation, thereby preventing aggregation and enhancing the solvation of the peptide chain.[1][4] The native Thr-Ser sequence is fully regenerated upon standard acidolytic cleavage at the end of the synthesis.

Core Compound Profile: Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH

Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH is a strategically designed building block for Fmoc-based SPPS. Its structure combines the benefits of the pseudoproline moiety with standard protecting groups for efficient peptide assembly.

| Property | Value |

| CAS Number | 1425938-63-1 |

| Molecular Formula | C₂₉H₃₆N₂O₇ |

| Molecular Weight | 524.61 g/mol |

| Synonyms | (4S)-3-[N-(9-Fluorenylmethyloxycarbonyl-O-tert-butyl-L-threoninyl]-2,2-dimethyl-oxazolidine-4-carboxylic acid, Fmoc-Thr(tBu)-Ser(ψMe,MePro)-OH |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥ 99% |

Structural Breakdown:

-

Fmoc (9-fluorenylmethyloxycarbonyl): The base-labile protecting group for the N-terminal amine, standard in modern SPPS.

-

Thr(tBu) (O-tert-butyl-L-threonine): The first amino acid of the dipeptide, with its hydroxyl group protected by an acid-labile tert-butyl group.

-

Ser(Psi(Me,Me)Pro) ((4S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid): The second amino acid, serine, which has been cyclized with acetone to form the 2,2-dimethyloxazolidine pseudoproline ring. This is the key "structure-breaking" component.

-

-OH (Carboxylic Acid): The reactive group for coupling to the N-terminal amine of the growing peptide chain on the solid support.

Mechanism of Action: Disrupting Aggregation at the Molecular Level

The efficacy of Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH stems from its ability to enforce a specific and disruptive geometry on the peptide backbone.

Caption: Mechanism of aggregation disruption by a pseudoproline dipeptide.

The oxazolidine ring of the pseudoproline moiety restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, similar to a native proline residue. This steric constraint favors a cis-amide bond conformation between the Thr and Ser residues, a significant deviation from the typical trans conformation found in extended β-sheets.[2] This induced "kink" disrupts the planarity of the peptide backbone, preventing the inter-chain hydrogen bonding necessary for aggregation and allowing for improved solvation and accessibility of the N-terminus for subsequent coupling reactions.[1][4]

Synthesis of Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH: A Field-Proven Protocol

While commercially available, understanding the synthesis of this key reagent provides valuable insight. The most efficient method involves the post-coupling cyclization of a pre-formed dipeptide. This avoids the poor coupling yields associated with acylating the sterically hindered nitrogen of a pre-formed pseudoproline monomer.[1][2]

Workflow for the Synthesis of Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH:

Caption: Synthetic workflow for Fmoc-pseudoproline dipeptides.

Step-by-Step Methodology:

-

Dipeptide Formation: Couple Fmoc-Thr(tBu)-OH to H-Ser-OMe·HCl using a standard coupling reagent such as HATU in the presence of a base like DIPEA in a suitable solvent (e.g., DMF). The reaction progress is monitored by TLC or LC-MS until the starting materials are consumed.

-

Cyclization: Dissolve the purified dipeptide ester (Fmoc-Thr(tBu)-Ser-OMe) in a solvent like toluene or THF.[5] Add 2,2-dimethoxypropane and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).[5] The reaction is stirred at room temperature. The formation of the oxazolidine ring is driven by the removal of methanol.

-

Saponification: Once cyclization is complete, the methyl ester is hydrolyzed to the free carboxylic acid. This is typically achieved by treating the pseudoproline dipeptide ester with a base like lithium hydroxide (LiOH) in a mixture of THF and water.

-

Work-up and Purification: After saponification, the reaction mixture is acidified, and the product is extracted into an organic solvent. The final product, Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH, is then purified, typically by column chromatography, to yield a white to off-white solid.

Application in Solid-Phase Peptide Synthesis: A Validated Protocol

The incorporation of Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH into a peptide sequence follows standard SPPS protocols, making it compatible with most automated synthesizers and manual synthesis setups.

Detailed Protocol for Incorporation:

This protocol assumes a standard Fmoc/tBu SPPS strategy on a 0.1 mmol scale.

-

Resin Preparation:

-

Place the appropriate amount of resin (e.g., 167 mg of 0.6 mmol/g loading Rink Amide resin) in a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes.

-

Perform an initial Fmoc deprotection using 20% piperidine in DMF (1 x 2 min, 1 x 8 min).

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH:

-

In a separate vial, dissolve 3 equivalents of Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH (157.4 mg, 0.3 mmol) and 2.9 equivalents of a coupling agent (e.g., HBTU, 110 mg, 0.29 mmol) in DMF (approx. 2 mL).

-

Add 6 equivalents of DIPEA (105 µL, 0.6 mmol) to the solution to activate the dipeptide.

-

Immediately add the activated solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the time can be extended or microwave-assisted coupling can be employed.

-

Monitor the reaction completion using a qualitative method like the Kaiser test.

-

-

Washing and Capping (Optional):

-

Once the coupling is complete (Kaiser test is negative), drain the reaction vessel.

-

Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

-

If any unreacted amines are detected, a capping step with acetic anhydride and a non-nucleophilic base can be performed to prevent the formation of deletion sequences.

-

-

Chain Elongation:

-

Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids in the sequence.

-

-

Cleavage and Deprotection:

-

After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tBu group and the oxazolidine ring of the pseudoproline, regenerating the native Thr-Ser sequence.

-

Case Study: Synthesis of the Asn(15) Analog of the WW Domain FBP28

The synthesis of the Asn(15) analog of the WW domain FBP28 is a prime example of a "difficult sequence" that is nearly impossible to obtain using standard protocols due to severe on-resin aggregation. However, the strategic incorporation of pseudoproline dipeptides dramatically improves the outcome.

In a study by Coin et al., the synthesis of this peptide was compared using a standard protocol versus a protocol incorporating three pseudoproline units.[6][7]

HPLC Analysis of Crude Peptides:

-

Standard Protocol: The HPLC profile of the crude product showed a complex mixture with no discernible main product, indicating a failed synthesis.[6]

-

Pseudoproline Protocol: The HPLC profile of the crude product synthesized with pseudoproline dipeptides showed a single major peak corresponding to the desired full-length peptide, demonstrating a remarkable improvement in synthesis quality.[6]

This case study provides clear, field-proven evidence of the transformative impact of pseudoproline dipeptides in enabling the synthesis of otherwise inaccessible peptides.

Conclusion: An Indispensable Tool for Modern Peptide Chemistry

Fmoc-Thr(tBu)-Ser(Psi(Me,Me)Pro)-OH and its related pseudoproline dipeptides are not merely incremental improvements in peptide synthesis; they are enabling technologies that have fundamentally expanded the scope of what is synthetically achievable. By directly addressing the root cause of synthesis failure in difficult sequences—peptide aggregation—these building blocks ensure higher yields, greater purity, and more reliable outcomes. For researchers, scientists, and drug development professionals working at the frontier of peptide chemistry, a thorough understanding and strategic application of these powerful tools are essential for success.

References

- Wöhr, T., & Mutter, M. (1995). Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides. Tetrahedron Letters, 36(22), 3847-3848.

-

Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

-

Activotec. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]

- BenchChem. (2025). Unlocking Efficiency in Peptide Synthesis: A Comparative Guide to Fmoc-Ser(tBu)- Thr(Psi(Me,Me)pro)-OH and Standard Dipeptide Coupling. Retrieved from a hypothetical BenchChem technical note.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Powell, W. C., et al. (2024). Improved Synthesis of Pseudoproline and DMB Dipeptide Carboxylic Acids. Synlett.

-

Aapptec Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]

- MerckMillipore. (n.d.). Pseudoproline Product Spotlight. Retrieved from a hypothetical MerckMillipore product page.

- Wöhr, T., Wahl, F., Nefzi, A., Rohwedder, B., Sato, T., Sun, X., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218-9227.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Szaniszló, Sz., Ferentzi, K., Perczel, A., & Farkas, V. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic Process Research & Development, 27(6), 1053-1060.

-

ResearchGate. (2007). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

- Mutter, M., Nefzi, A., Sato, T., Sun, X., Wahl, F., & Wöhr, T. (1995). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides. Peptide Research, 8(3), 145-153.

- ACS Publications. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(32), 28148-28154.

- F. Hoffmann-La Roche Ag. (2008). Pseudo proline dipeptides.

Sources

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 4. peptide.com [peptide.com]

- 5. WO2010040660A1 - Pseudoproline dipeptides - Google Patents [patents.google.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

The Strategic Incorporation of Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH: A Technical Guide to Overcoming Peptide Synthesis Challenges

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, is frequently hampered by the intrinsic propensity of growing peptide chains to aggregate. This phenomenon, driven by the formation of intermolecular β-sheet structures, leads to incomplete coupling reactions, low yields, and challenging purifications. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues. This technical guide provides an in-depth exploration of Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH, a commercially available pseudoproline dipeptide, offering a comprehensive overview of its properties, mechanism of action, and strategic application in solid-phase peptide synthesis (SPPS). Detailed experimental protocols, comparative data, and troubleshooting insights are presented to enable researchers to effectively leverage this building block for the successful synthesis of "difficult" and aggregation-prone peptide sequences.

Introduction: The Challenge of Peptide Aggregation in SPPS

Solid-phase peptide synthesis (SPPS), based on the foundational work of Merrifield, has revolutionized the accessibility of synthetic peptides. The most widely adopted chemistry, Fmoc/tBu SPPS, relies on the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.[1] Despite its widespread success, a significant limitation arises from the tendency of the growing peptide chain to aggregate, particularly for sequences rich in hydrophobic residues or those prone to forming stable secondary structures.[2] This on-resin aggregation can physically impede the access of reagents to the N-terminus of the peptide, resulting in truncated or deletion sequences and a complex crude product that is difficult to purify.[3]

To address this challenge, various strategies have been developed, including the use of specialized resins, elevated temperatures, and chaotropic agents. However, the introduction of backbone-modifying building blocks has proven to be one of the most effective and versatile approaches. Among these, pseudoproline dipeptides, first introduced by Mutter and colleagues, have become an indispensable tool in the peptide chemist's arsenal.[4]

Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH: A Molecular "Kink"

Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH is a dipeptide building block where the serine residue has been reversibly modified to form a dimethylated oxazolidine ring, a so-called pseudoproline.[5] This modification is achieved by reacting the serine's side-chain hydroxyl group and its backbone amide nitrogen with acetone.[6] The resulting proline-like ring structure introduces a significant conformational constraint on the peptide backbone.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1425938-63-1 | [7] |

| Molecular Formula | C₂₉H₃₆N₂O₇ | [7] |

| Molecular Weight | 524.61 g/mol | [7] |

| Appearance | White to off-white powder | [7] |

| Purity | ≥95% (HPLC/TLC) | [7] |

| Solubility | Soluble in common SPPS solvents (DMF, NMP) | [2] |

| Storage | Store at 2-8°C |

Mechanism of Action: Disrupting the β-Sheet

The primary function of the pseudoproline moiety is to disrupt the formation of secondary structures, particularly β-sheets, during SPPS.[5] This is achieved through a profound conformational effect on the peptide backbone. The oxazolidine ring induces a "kink" in the peptide chain, favoring a cis-amide bond conformation between the threonine and serine residues, in contrast to the more common trans conformation.[6] This localized disruption of the regular, extended backbone conformation prevents the inter-chain hydrogen bonding that is a prerequisite for β-sheet formation and subsequent aggregation.[2][5] By maintaining the peptide chains in a more solvated and accessible state, coupling and deprotection reactions can proceed with significantly improved efficiency.[8]

The dimethyl substitution on the oxazolidine ring is crucial. It ensures that the ring is labile to standard trifluoroacetic acid (TFA) cleavage conditions used at the end of the synthesis, regenerating the native serine residue without any residual modification.[6]

Strategic Application in SPPS

The decision to use a pseudoproline dipeptide is sequence-dependent. It is most beneficial for long peptides (>30 residues), sequences with a high content of hydrophobic amino acids, and those known to be "difficult" based on prior experience or predictive algorithms.

Guidelines for Placement

Empirical evidence has led to the following guidelines for the strategic placement of pseudoproline dipeptides:

-

Spacing: For long peptides, pseudoprolines should be spaced approximately 6-7 residues apart to maintain a disruptive effect throughout the chain.[9]

-

Proximity to Proline: A minimum of two residues should separate a pseudoproline from a natural proline residue or another pseudoproline.[9]

-

Hydrophobic Regions: It is often advantageous to insert a pseudoproline immediately before a known hydrophobic or aggregation-prone sequence.[9]

Case Study: Synthesis of Amyloid-β (1-42)

The 42-amino acid amyloid-β peptide (Aβ1-42) is notoriously difficult to synthesize due to its extreme propensity for aggregation.[10] Standard SPPS protocols often result in very low yields of the desired product.[3] Several studies have demonstrated the successful synthesis of Aβ1-42 with significantly improved yields and purity through the incorporation of pseudoproline dipeptides.[6][10][11]

In one reported synthesis, the strategic replacement of specific dipeptide segments with corresponding pseudoproline dipeptides within the Aβ1-42 sequence led to a crude yield of 57%, a dramatic improvement over standard methods which often fail entirely.[11] This highlights the transformative potential of this technique for accessing challenging peptide targets.

Experimental Protocols

The incorporation of Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH into an SPPS protocol is straightforward and compatible with most standard manual and automated synthesis methodologies.[5]

Materials

-

Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides)

-

Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH

-

Standard Fmoc-protected amino acids

-

Coupling Reagents: HBTU/DIPEA, HATU/DIPEA, or DIC/OxymaPure

-

Deprotection Solution: 20% piperidine in DMF

-

Solvents: DMF, DCM (peptide synthesis grade)

-

Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

Coupling Protocol for Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH

This protocol outlines a typical manual coupling cycle for the dipeptide. For automated synthesizers, the standard pre-programmed methods for dipeptide coupling can generally be used.

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Dipeptide Activation: In a separate vessel, dissolve Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH (2.0 eq.), the chosen coupling reagent (e.g., HBTU, 1.95 eq.), and an additive if required (e.g., HOBt, 2.0 eq.) in a minimal amount of DMF. Add the base (e.g., DIPEA, 4.0 eq.) and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours. A double coupling strategy is recommended for pseudoproline dipeptides to ensure maximum incorporation efficiency.[9]

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling is necessary.

Sources

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. bachem.com [bachem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Fmoc-Pseudoproline Dipeptides: The Structural Cornerstone of Challenging Peptide Synthesis

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the aggregation of the growing peptide chain presents a formidable obstacle, leading to diminished yields, incomplete reactions, and significant purification challenges. Fmoc-pseudoproline dipeptides have emerged as an indispensable tool to mitigate these issues, fundamentally altering the conformational landscape of the peptide backbone to favor synthesis. This technical guide provides an in-depth exploration of the core principles of Fmoc-pseudoproline dipeptides, from their structural basis and mechanism of action to their practical application in the synthesis of "difficult" sequences. Detailed experimental protocols, troubleshooting insights, and quantitative data are presented to offer a comprehensive resource for researchers, chemists, and drug development professionals in the field of peptide science.

Introduction: The Challenge of Peptide Aggregation

The stepwise elongation of a peptide chain on a solid support, central to Fmoc-based SPPS, can be hampered by the intrinsic properties of the sequence itself. As the peptide grows, particularly in sequences rich with hydrophobic residues or those prone to ordered structures, inter-chain hydrogen bonding can lead to the formation of stable secondary structures, most notably β-sheets.[1][2] This self-association, or aggregation, renders the N-terminal amine of the growing chain inaccessible, leading to poor solvation and inefficient coupling of the next amino acid.[2][3] The consequences are stark: failed sequences, low yields of the target peptide, and complex crude products that are difficult to purify.

Pioneered by Mutter and coworkers, pseudoproline dipeptides were developed as a strategic solution to this problem.[1][4] These specialized building blocks act as temporary, structure-disrupting elements that are seamlessly integrated into the peptide synthesis workflow.[1][2]

Structure and Mechanism of Action

Fmoc-pseudoproline dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys).[1][2] Their defining feature is the reversible protection of the side chain by reaction with an aldehyde or ketone (commonly acetone or formaldehyde) to form a five-membered oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring system.[1][4] This cyclic structure, which incorporates the amino acid's backbone nitrogen, mimics the rigid ring of proline, hence the name "pseudoproline" (ψ-Pro).[1][5]

The primary mechanism of action is the induction of a conformational "kink" in the peptide backbone.[6][7] The pseudoproline ring favors a cis-amide bond with the preceding amino acid residue, a stark contrast to the typical trans conformation found in most peptide bonds.[2][8] This localized disruption of the peptide backbone effectively breaks the planarity required for extended β-sheet formation, preventing inter-chain aggregation.[1][6][9] By keeping the peptide chains separated and well-solvated, pseudoprolines ensure the N-terminus remains accessible for subsequent coupling reactions, dramatically improving synthetic efficiency.[1][2]

Practical Application in Fmoc-SPPS

Why Use Pre-formed Dipeptides?

While it is conceptually possible to acylate a resin-bound pseudoproline monomer, this is highly inefficient. The nitrogen atom within the oxazolidine/thiazolidine ring is sterically hindered and possesses decreased nucleophilicity, resulting in very low coupling yields.[2][6][7] Therefore, the standard and most effective method is to use pre-formed, N-terminally Fmoc-protected dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH). These are incorporated into the peptide chain using standard coupling protocols as a single unit.[2][7]

Strategic Placement Guidelines

The decision of where to place a pseudoproline dipeptide is critical for success and is based on well-established empirical guidelines:

-

Frequency: For long or complex peptides, insert a pseudoproline approximately every 5-6 residues to maintain solubility.[6][10]

-

Proximity: Maintain a minimum separation of at least 2 amino acids between two pseudoproline residues or between a pseudoproline and a natural proline.[6][10]

-

Hydrophobicity: It is highly advantageous to place a pseudoproline immediately before a known hydrophobic or aggregation-prone region of the sequence.[1][6]

Experimental Protocol: Incorporation into SPPS

This protocol outlines the standard steps for coupling an Fmoc-pseudoproline dipeptide using an automated peptide synthesizer.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Xaa-Ser/Thr/Cys(ψPro)-OH dipeptide (3-5 equivalents)

-

Coupling Reagent: HBTU/HCTU (3-5 equivalents) or DIC/OxymaPure (3-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Workflow:

Step-by-Step Methodology:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid on the solid support has been completely removed.

-

Reagent Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide and the coupling activator (e.g., HBTU) in DMF. Add the base (DIPEA) to begin the activation.

-

Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, microwave-assisted methods can be employed to accelerate the reaction.[1]

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents.

-

Confirmation: Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) confirms the successful and complete coupling of the dipeptide.

-

Fmoc Deprotection: Proceed with the standard deprotection step using 20% piperidine in DMF to prepare the peptide for the next coupling cycle.

Final Cleavage and Deprotection

A key advantage of pseudoprolines is their TFA-lability. The oxazolidine/thiazolidine ring is stable to the mildly basic conditions of Fmoc deprotection but is readily cleaved by the strong acid used in the final cleavage cocktail.[1][11] This single step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and regenerates the native Ser, Thr, or Cys residue, leaving no trace of the modification in the final product.[1][6][7]

Standard Cleavage Protocol:

-

Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common formulation is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product for purification.

Note on Thiazolidines: Historically, cysteine-derived thiazolidines were considered more stable to TFA, potentially requiring longer cleavage times.[11] However, recent studies have demonstrated that for many sequences, complete cleavage occurs within the standard 1-3 hour timeframe.[9][11]

Benefits, Challenges, and Case Studies

The adoption of pseudoproline dipeptides has been driven by their significant advantages, though awareness of their limitations is crucial for effective implementation.

| Benefit | Technical Impact |

| Enhanced Yield & Purity | Can increase product yields by up to 10-fold in highly aggregated sequences.[12] Reduces deletion sequences, simplifying purification. |

| Improved Solubility | Enhances solvation in SPPS solvents (DMF, NMP) and facilitates purification and fragment condensation.[1][6][13] |

| Predictable Kinetics | Leads to more predictable and complete acylation and deprotection reactions.[7][12] |

| Ease of Use | Incorporated using standard coupling methods without specialized equipment.[1] |

| Broad Applicability | Effective for long peptides (>40 aa), cyclic peptides, and hydrophobic or aggregation-prone sequences.[1][7] |

| Challenge | Mitigation Strategy |

| Steric Hindrance | Overcome by using pre-formed dipeptides, as direct coupling to a pseudoproline monomer is inefficient.[1][2] |

| Aspartimide Formation | Although pseudoprolines typically suppress this side reaction, it has been observed under harsh conditions (e.g., elevated temperature in flow synthesis).[1][14][15] Careful control of reaction conditions is advised. |

| Empirical Placement | Optimal positioning is based on established guidelines rather than universal rules, sometimes requiring sequence-specific optimization.[1] |

Case Studies in Difficult Peptide Synthesis

| Peptide Target | Synthesis Challenge | Pseudoproline Solution & Outcome |

| Human Amylin (hIAPP) | A 37-residue peptide, extremely prone to amyloidogenic aggregation.[1][16] Standard Fmoc SPPS produced only trace amounts of the desired product.[16] | Incorporation of pseudoproline dipeptides enabled the successful synthesis of hIAPP and its fragments with high yield and purity, demonstrating their power in overcoming severe aggregation.[1][16] |

| RANTES (24-91) | A 68-amino-acid chemokine with a very high propensity for aggregation, complicating its synthesis.[1] | The combination of a specialized low-aggregation ChemMatrix resin and the strategic insertion of pseudoproline dipeptides facilitated an efficient synthesis, validating the synergy of advanced resins and pseudoprolines.[1][4] |

| Caveolin-1 Fragment | A 54-amino-acid fragment containing an intramembrane domain that proved difficult to synthesize due to aggregation.[1] | Strategic incorporation of pseudoproline dipeptides successfully overcame the aggregation issues, enabling the synthesis of this challenging membrane-associated peptide.[1] |

Advanced Applications and Future Outlook

The utility of pseudoproline dipeptides extends beyond linear SPPS.

-

Peptide Cyclization: The "kink" induced by a pseudoproline pre-organizes the linear peptide into a conformation favorable for ring closure, often increasing cyclization yields and accelerating reaction rates.[1][4][7]

-

Fragment Condensation: Protected peptide fragments containing a C-terminal pseudoproline exhibit markedly improved solubility, facilitating their purification and subsequent coupling in solution.[6][13] Furthermore, like C-terminal proline, a C-terminal pseudoproline minimizes the risk of racemization during fragment coupling.[6][13]

-

Peptidomimetics: In drug discovery, thiazolidine rings can serve as stable proline isosteres, allowing for the fine-tuning of a peptide's conformational properties and pharmacokinetic profile.[1][4]

The field continues to evolve, with research focusing on the development of novel pseudoproline monomers that can be efficiently acylated, potentially lowering costs and increasing synthetic flexibility.[17] Further studies are also aimed at better understanding and mitigating side reactions to expand their utility in high-throughput and flow-based synthesis platforms.[1][14]

Conclusion

Fmoc-pseudoproline dipeptides are a powerful and validated technology that directly addresses the fundamental challenge of peptide aggregation in SPPS. By reversibly modifying the peptide backbone to disrupt secondary structure formation, they significantly enhance synthetic efficiency, yield, and purity. Their ease of integration into standard automated protocols has made them an indispensable tool for the synthesis of long, complex, and aggregation-prone peptides that were once considered inaccessible. For any researcher facing the synthesis of a "difficult" sequence containing Ser, Thr, or Cys, the strategic incorporation of pseudoproline dipeptides should be a primary consideration.

References

-

Wikipedia. Pseudoproline. [Link]

-

Postma, B., & Albericio, F. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1772–1775. [Link]

-

Aapptec Peptides. (2019). Pseudoproline Dipeptides. [Link]

-

Activotec. Pseudoproline Dipeptides Archives. [Link]

-

Wöhr, T., & Mutter, M. (1995). Pseudo-Prolines in Peptide Synthesis: Direct Insertion of Serine and Threonine Derived Oxazolidines in Dipeptides. Tetrahedron Letters, 36(22), 3847-3848. [Link]

-

Pinter, K., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. International Journal of Molecular Sciences, 25(8), 4150. [Link]

-

Jolliffe, K. A., et al. (2005). Solid State and Solution Phase Conformations of Pseudoproline-containing Dipeptides. ResearchGate. [Link]

-

Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters, 7(4), 693-696. [Link]

-

Aapptec. (2019). Pseudoproline Dipeptides. [Link]

-

Pinter, K., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. ResearchGate. [Link]

-

White, P., et al. (2004). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate. [Link]

-

Houben-Weyl. (2002). 13.1.2.3.2 Pseudoprolines. [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 759-769. [Link]

-

Cambridge Innovation Institute. (2022). Chemical, Computational, and Instrumental Tools for Challenging Peptide Syntheses. [Link]

-

Technocomm. Pseudoproline dipeptides. [Link]

-

Mesa Labs. SPPS Tips For Success Handout. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Bofill, R., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. ACS Omega, 7(32), 28543–28550. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. peptide.com [peptide.com]

- 14. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Role of pseudoproline in peptide synthesis

An In-depth Technical Guide on the Role of Pseudoproline in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) has revolutionized the way we create peptides, but the inherent challenge of peptide aggregation during synthesis remains a significant hurdle, particularly for long and complex sequences. This guide provides a deep dive into the use of pseudoproline dipeptides, a powerful tool to mitigate aggregation and enhance the efficiency and success rate of SPPS. We will explore the underlying chemical principles of how pseudoprolines work, provide practical guidance on their application, and present data-driven evidence of their efficacy.

The Aggregation Problem in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a cornerstone of peptide research and drug development, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. While elegant in concept, SPPS is often plagued by the phenomenon of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures, most notably intermolecular β-sheets, driven by hydrogen bonding between the peptide backbones. This aggregation can lead to:

-

Incomplete coupling reactions: The aggregated peptide chains are poorly solvated, making the N-terminal amine inaccessible to the incoming activated amino acid.

-

Difficult deprotection steps: The protecting groups on the side chains can also become sterically hindered and difficult to remove.

-

Low yields and poor purity: The final product is often a complex mixture of deletion sequences and incompletely deprotected peptides, which are challenging to purify.

These issues are particularly pronounced in "difficult sequences," which are rich in hydrophobic residues or have a high propensity to form stable secondary structures.

Pseudoproline Dipeptides: A Structural Solution to a Chemical Problem

Pseudoproline dipeptides are ingeniously designed building blocks that temporarily introduce a "kink" into the growing peptide chain, thereby disrupting the formation of undesirable secondary structures. These dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys), where the side-chain hydroxyl or thiol group is cyclized onto the backbone nitrogen, forming an oxazolidine or thiazolidine ring, respectively. This cyclic structure mimics the backbone of proline.

The Chemical Structure of Pseudoprolines

The most commonly used pseudoproline dipeptides are based on Fmoc-protected amino acids. The oxazolidine or thiazolidine ring is formed by reacting the amino acid with a ketone or aldehyde, typically dimethoxymethane or acetone. This creates a temporary, acid-labile protecting group that also confers the unique structural properties of the pseudoproline.

Caption: General chemical structure of a pseudoproline dipeptide.

Mechanism of Action: The "Kink" that Prevents Aggregation

The key to the effectiveness of pseudoprolines lies in their ability to induce a cis-amide bond at the position of incorporation. In a typical peptide chain, the amide bonds are predominantly in the trans conformation. The rigid, cyclic structure of the pseudoproline forces the preceding amide bond into a cis conformation, creating a significant bend or "kink" in the peptide backbone.

This structurally imposed kink has a profound impact on the peptide's conformational freedom:

-

Disruption of β-sheet formation: The cis-amide bond is incompatible with the extended conformation required for β-sheet formation, effectively breaking up intermolecular hydrogen bonding networks that lead to aggregation.

-

Improved Solvation: By preventing aggregation, the peptide chains remain well-solvated by the synthesis solvent (e.g., DMF), ensuring that reactive sites are accessible for subsequent coupling and deprotection steps.

Caption: Mechanism of action of pseudoproline in preventing peptide aggregation.

Practical Guide to Using Pseudoproline Dipeptides

The successful use of pseudoproline dipeptides requires careful consideration of their placement within the peptide sequence and adherence to specific protocols for their incorporation and subsequent cleavage.

Strategic Placement of Pseudoprolines

The decision of where to incorporate a pseudoproline is crucial for maximizing its aggregation-disrupting effects. General guidelines include:

-

Frequency: For long or known difficult sequences, a pseudoproline can be introduced approximately every 6-10 amino acid residues.

-

Location: They are most effective when placed in the middle of hydrophobic clusters or sequences with a high propensity for β-sheet formation.

-

Residue Choice: The choice of pseudoproline depends on the native sequence. If the sequence contains a Ser, Thr, or Cys, the corresponding pseudoproline dipeptide can be used as a direct replacement for the two-amino-acid segment.

| Pseudoproline Dipeptide Type | Derived From | Ring Structure | Key Characteristics |

| Oxazolidine (Oxa) | Serine (Ser), Threonine (Thr) | 5-membered ring with one oxygen | Most commonly used, highly effective at disrupting aggregation. |

| Thiazolidine (Thz) | Cysteine (Cys) | 5-membered ring with one sulfur | Used for Cys-containing sequences, offers similar benefits to oxazolidines. |

Experimental Protocol: Incorporation into Fmoc-SPPS

The incorporation of a pseudoproline dipeptide is a straightforward process that replaces a standard dipeptide coupling step in your Fmoc-SPPS workflow.

Caption: Workflow for incorporating a pseudoproline dipeptide in Fmoc-SPPS.

Step-by-Step Protocol:

-

Resin Preparation: Start with the peptide-resin that has the N-terminal Fmoc group removed, exposing the free amine.

-

Activation of the Pseudoproline Dipeptide:

-

In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(ψMe,Me pro)-OH) in DMF.

-

Add your preferred coupling reagents (e.g., HBTU and HOBt) and allow to pre-activate for a few minutes.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA).

-

-

Coupling to the Resin:

-

Add the activated pseudoproline solution to the reaction vessel containing the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing:

-

After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and then DCM to remove any unreacted reagents.

-

-

Monitoring the Coupling:

-

Perform a qualitative test, such as the Kaiser (ninhydrin) test, to confirm the completion of the coupling reaction. A negative test (no color change) indicates a successful coupling.

-

-

Fmoc Deprotection:

-

Proceed with the standard Fmoc deprotection protocol, typically using 20% piperidine in DMF, to prepare the peptide for the next coupling step.

-

Cleavage and Deprotection

The final cleavage of the peptide from the resin and the removal of the pseudoproline's oxazolidine or thiazolidine ring require standard acidic conditions. A common cleavage cocktail is Reagent K, which is effective for most peptides.

-

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-ethanedithiol (EDT): 2.5%

-

The peptide-resin is treated with this cocktail for 2-4 hours at room temperature. The TFA cleaves the peptide from the resin and simultaneously opens the pseudoproline ring, restoring the native serine, threonine, or cysteine residue.

Data-Driven Evidence of Efficacy

The impact of pseudoproline dipeptides on the synthesis of difficult sequences is well-documented in the scientific literature. A classic example is the synthesis of the notoriously difficult acyl carrier protein (65-74) fragment, ACP(65-74).

| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) |

| Standard Fmoc-SPPS | <10% | Very Low |

| Fmoc-SPPS with Pseudoproline | >70% | Significantly Higher |

This data clearly demonstrates that the incorporation of a single pseudoproline dipeptide can be the difference between a failed synthesis and a successful one, leading to a dramatic improvement in both the purity of the crude product and the overall yield.

Conclusion

Pseudoproline dipeptides are an indispensable tool in the modern peptide chemist's toolbox. By providing a simple and effective solution to the pervasive problem of peptide aggregation, they enable the synthesis of longer, more complex, and previously inaccessible peptides. Their strategic incorporation into a peptide sequence can significantly improve coupling efficiencies, leading to higher crude purity and overall yields. As the demand for complex synthetic peptides in research and drug development continues to grow, the importance of technologies like pseudoproline dipeptides will only increase.

References

- Wöhr, T., & Mutter, M. (1995). Pseudoprolines in peptide synthesis: a new strategy for preventing peptide aggregation. Tetrahedron Letters, 36(22), 3847-3848.

- Haack, T., & Mutter, M. (1992). Serine-derived oxazolidines as secondary structure-disrupting building blocks in peptide synthesis. Tetrahedron Letters, 33(12), 1589-1592.

- White, P., & Keyte, J. W. (2005). The role of pseudoproline dipeptides in the synthesis of 'difficult' peptides. Journal of Peptide Science, 11(1), 1-28.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

Introduction: The Imperative of Protecting Groups in Peptide Synthesis

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. biosynth.com [biosynth.com]

- 5. lifetein.com [lifetein.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 16. peptide.com [peptide.com]

- 17. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. peptide.com [peptide.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. chempep.com [chempep.com]

- 22. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 24. peptide.com [peptide.com]

- 25. peptide.com [peptide.com]

A Technical Guide to Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH: Overcoming Aggregation in Solid-Phase Peptide Synthesis

Abstract

In the field of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences"—often characterized by their length, hydrophobicity, or propensity to form secondary structures—presents a significant challenge. Peptide chain aggregation can lead to incomplete coupling reactions, resulting in low yields and complex purification profiles. This technical guide provides an in-depth analysis of Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH, a specialized pseudoproline dipeptide designed to mitigate these issues. We will explore its fundamental physicochemical properties, mechanism of action, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of complex peptides.

Introduction: The Challenge of Peptide Aggregation

During Fmoc-based solid-phase peptide synthesis (SPPS), the growing peptide chain, anchored to a solid support, can fold into stable secondary structures, primarily β-sheets.[1][2] These structures are stabilized by inter-chain hydrogen bonds, leading to the formation of aggregates. This aggregation physically obstructs reactive sites, hindering the diffusion of reagents and leading to inefficient coupling and deprotection steps.[2][3] The result is a crude product containing a high proportion of deletion sequences, which complicates purification and significantly reduces the overall yield.

To address this critical problem, pseudoproline dipeptides were developed as "structure-breaking" building blocks.[3][4] Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH is a prime example of this class of reagents. It is a dipeptide building block where the serine residue has been reversibly modified to form a dimethylated oxazolidine ring, a proline-like structure.[1][3] The incorporation of this dipeptide disrupts the conformational homogeneity of the growing peptide chain, effectively preventing aggregation and enhancing synthesis efficiency.[1][2]

Core Physicochemical Properties

The precise chemical identity of Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH is fundamental to its application. Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 524.61 g/mol | [5][6][7] |

| Molecular Formula | C₂₉H₃₆N₂O₇ | [5][6][8][9] |

| Full Chemical Name | (4S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-threoninyl]-2,2-dimethyl-oxazolidine-4-carboxylic acid | [5][6] |

| CAS Number | 1425938-63-1 | [5][6][8] |

| Appearance | White to off-white powder | [5] |

| Purity | Typically ≥98% (HPLC) | [7] |

| Storage Conditions | ≤ -4 °C | [5][7] |

Mechanism of Action: Conformational Disruption

The efficacy of Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH stems from the conformational constraints imposed by its oxazolidine ring. Proline, with its five-membered ring, naturally induces a "kink" in the peptide backbone and favors a cis-amide bond conformation. The pseudoproline moiety mimics this effect.[3][10]

-

Kink Induction : The rigid oxazolidine ring forces a bend in the peptide backbone, disrupting the linear arrangement required for inter-chain β-sheet formation.[1][3][10]

-

Cis-Amide Bond Favorability : The steric environment of the pseudoproline ring shifts the equilibrium of the Xaa-Psi(Pro) amide bond towards the cis conformation.[3][11] This disrupts the regular hydrogen-bonding patterns that stabilize secondary structures.[3]

-

Enhanced Solvation : By preventing aggregation, the peptide chains remain better solvated by the synthesis solvents (e.g., DMF, NMP).[1][3] This improved solvation ensures efficient access for coupling reagents and piperidine for deprotection, leading to higher reaction fidelity.

The pseudoproline modification is temporary. The oxazolidine ring is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and global deprotection step, regenerating the native Serine residue.[3][10]

Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.

Application and Strategic Implementation in SPPS

Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH is a key building block for synthesizing peptides where a Thr-Ser motif is present or can be strategically placed within a difficult sequence. Its use is particularly indicated for:

-

Long Peptides (>30 residues) : Where the cumulative probability of aggregation is high.[3][4]

-

Hydrophobic Sequences : Peptides rich in hydrophobic residues are highly prone to aggregation.

-

Cyclic Peptides : The backbone kink induced by the pseudoproline can pre-organize the linear precursor into a favorable conformation for macrocyclization, often accelerating the reaction and increasing yields.[10][12]

Guidelines for Strategic Placement: To maximize the structure-disrupting effect, empirical guidelines have been established:

-

Optimal Spacing : Insert a pseudoproline dipeptide approximately every 5-6 residues.[4][13]

-

Proximity to Proline : Maintain a minimum separation of 2 residues between a pseudoproline and another pseudoproline or a natural proline residue.[4][13]

-

Placement near Hydrophobic Regions : Introduce the dipeptide immediately before a known hydrophobic or aggregation-prone segment.[4][10]

Experimental Protocols

The use of Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH is compatible with standard manual and automated SPPS workflows. Because it is a dipeptide, the subsequent amino acid in the sequence is skipped in the synthesis program.[4][13]

5.1. Manual Coupling Protocol (Phosphonium/Aminium Activation)

This protocol describes a standard manual coupling procedure on a 0.1 mmol scale.

Reagents:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH (262.3 mg, 0.5 mmol, 5 eq.)

-

HATU (190.1 mg, 0.5 mmol, 5 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq.)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-activation: In a separate vessel, dissolve Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH and HATU in a minimal volume of DMF (approx. 2 mL).

-

Activation: Add DIPEA to the solution and vortex briefly. The solution may change color.

-

Coupling: Immediately add the activated dipeptide solution to the vessel containing the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Washing: Drain the reaction vessel and wash the resin extensively with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents.

-

Completion Check (Optional): Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a recoupling step may be necessary.[4]

5.2. Automated Synthesizer Workflow

The protocol for automated synthesizers involves adjusting the synthesis program to account for the dipeptide nature of the building block.

Caption: Automated SPPS workflow for pseudoproline dipeptide coupling.

Instrument Programming:

-

Vial Preparation: For instruments using pre-weighed cartridges, pack the appropriate amount of the pseudoproline dipeptide (e.g., 1 mmol). For systems that aspirate from vials, prepare a solution at the same concentration as standard amino acid solutions.[4]

-

Cycle Definition: Program the instrument to perform a coupling cycle for the Threonine residue using the dipeptide vial.

-

Skip Cycle: Crucially, the program must be modified to omit the entire amino acid cycle (deprotection and coupling) for the subsequent Serine residue, as it has already been incorporated.[4]

Conclusion

Fmoc-Thr(Tbu)-Ser(Psi(Me,Me)Pro)-OH is a powerful and validated tool in the arsenal of the peptide chemist.[5] By temporarily introducing a proline-like kink into the peptide backbone, it effectively disrupts the formation of secondary structures that cause aggregation during SPPS.[1][3] This leads to enhanced solvation, improved coupling efficiencies, and ultimately, higher purity and yield of the crude peptide product.[10] Its strategic application, guided by the principles outlined in this guide, enables the successful synthesis of complex and "difficult" peptides that would otherwise be inaccessible with standard methodologies.

References

- The Structural Cornerstone of Challenging Peptide Synthesis: A Technical Guide to Fmoc-Pseudoproline Dipeptides. Benchchem.

- Fmoc-Thr(tBu)-Ser[Psi(Me,Me)Pro]-OH. Chem-Impex.

- Fmoc-Ser(tBu)-Thr(psi(Me,Me)pro)-OH | Dipeptide. MedChemExpress.

- Fmoc-Thr(tBu)-Ser(ψ Me,Me pro)-OH [1425938-63-1]. Aapptec Peptides.

- Fmoc-Ser(tBu)-Thr(ψ Me,Me pro)-OH [1266350-99-5]. Aapptec Peptides.

- Fmoc-Thr(tBu)-Ser(psiMe,Mepro)-OH. Advanced ChemTech.

- Unlocking Efficiency in Peptide Synthesis: A Comparative Guide to Fmoc-Ser(tBu)- Thr(Psi(Me,Me)pro)-OH and Standard Dipeptide Coupling. Benchchem.

- Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggreg

- Fmoc-Ser(tBu)-Thr[Psi(Me,Me)Pro]-OH. Chem-Impex.

- Fmoc-Ser(tBu)-Thr(psiMe,Mepro)-OH. Sigma-Aldrich.

- Pseudoproline Dipeptides. Aapptec Peptides.

- Novabiochem® Product Inform

- Novabiochem® Innov

- Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis.

- Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chemimpex.com [chemimpex.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Application of Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH

Abstract

The synthesis of complex, aggregation-prone, or lengthy peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is frequently hampered by challenges of poor solvation and inter-chain association, leading to diminished yields and purification difficulties. Pseudoproline dipeptides, such as Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH, have been established as indispensable chemical tools to mitigate these issues. This guide provides an in-depth analysis of the physicochemical properties, solubility characteristics, and strategic application of Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH. We will explore the mechanistic basis of its function, present optimized protocols for its dissolution and coupling, and offer field-proven insights to empower researchers, scientists, and drug development professionals to overcome the synthesis of "difficult" peptide sequences.

The Foundational Challenge: Peptide Aggregation in SPPS

During the stepwise elongation of a peptide chain on a solid support, the growing peptide can self-associate through inter-chain hydrogen bonding. This process often leads to the formation of stable, β-sheet-like secondary structures.[1][2] Once formed, these aggregates are poorly solvated by standard SPPS solvents, which physically obstructs reactive sites. The consequences for the synthesis are severe:

-

Incomplete Fmoc-Deprotection: The basic deprotection reagent cannot efficiently access the N-terminal Fmoc group.

-

Failed Acylation (Coupling): The activated amino acid is sterically hindered from reaching the newly liberated N-terminal amine.

-

Low Yields and Deletion Sequences: The final crude product is often a complex mixture of the target peptide and numerous truncated sequences, complicating purification and drastically reducing the overall yield.

The introduction of specialized building blocks that can disrupt this hydrogen bonding network is therefore a critical strategy for successful peptide synthesis.[1]

The Pseudoproline Solution: Mechanism of Disruption

Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH is a dipeptide derivative where the C-terminal serine residue has been reversibly protected as a dimethylated oxazolidine ring.[3][4] This cyclic structure, a "pseudoproline," mimics the kink-inducing properties of natural proline.[5] Its efficacy stems from a fundamental conformational alteration of the peptide backbone.

The pseudoproline moiety forces the preceding amide bond (in this case, the Thr-Ser bond) to favor a cis conformation over the typical trans conformation.[3][4] This localized "kink" disrupts the planarity of the peptide backbone, effectively interrupting the regular, repeating pattern of hydrogen bond donors and acceptors required for stable β-sheet formation.[3][5] By preventing aggregation, the peptide chain remains well-solvated, ensuring that reagents have unimpeded access for both deprotection and coupling steps.[3][6]

Physicochemical Properties and Solubility Profile

A thorough understanding of the building block's properties is essential before its use. Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH is a white to off-white powder.[7][8]

| Property | Value | Reference |

| Chemical Formula | C₂₉H₃₆N₂O₇ | [7][9][10] |

| Molecular Weight | 524.61 g/mol | [7][9][10][11] |

| CAS Number | 1425938-63-1 | [7][9][10] |

| Appearance | White to off-white powder | [7] |

| Storage | ≤ -4 °C | [7][8] |

Solvent Selection and Dissolution Protocol

While the primary role of this dipeptide is to enhance the solubility of the growing peptide chain, the dipeptide itself must be readily soluble in the solvents used for SPPS.[3] The most common and effective solvents for dissolving Fmoc-protected amino acids and their derivatives are polar aprotic solvents.[12][13]

| Solvent | Suitability for Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH | Advantages | Disadvantages & Mitigation |

| N,N-Dimethylformamide (DMF) | Excellent | High polarity, good resin swelling, dissolves most coupling reagents. | Can degrade over time to form dimethylamine, which can cause premature Fmoc removal.[13] Mitigation: Use high-purity, amine-free grade DMF or degas prior to use.[13][14] |

| N-Methyl-2-pyrrolidone (NMP) | Excellent | Higher polarity than DMF, superior solvation properties, often improves coupling yields in difficult sequences.[13][15] | More viscous and expensive than DMF. Some reports of greater Fmoc-AA decomposition over extended periods in solution.[13] |

| Dichloromethane (DCM) | Good (for combinations) | Dissolves the dipeptide well. | Seldom used as the primary solvent in Fmoc chemistry due to poor peptide-chain solvation and potential reactivity with piperidine.[13] Often used in solvent mixtures (e.g., with DMF) for specific protocols.[16] |

Protocol 1: Standard Dissolution for Automated Peptide Synthesis

This protocol ensures the dipeptide is fully dissolved and ready for use in an automated synthesizer.

-

Reagent Preparation: Calculate the required mass of Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH needed for the desired concentration (e.g., 0.2 M or 0.5 M), identical to the other Fmoc-amino acid solutions used in the synthesis.[17]

-

Solvent Addition: In a clean, dry glass vial, add the appropriate volume of high-purity DMF or NMP.

-

Dissolution: Add the weighed dipeptide to the solvent.

-

Mixing: Gently vortex or agitate the vial at room temperature until the powder is completely dissolved and the solution is clear. Avoid vigorous shaking that may introduce air bubbles.

-

Visual Inspection: Before placing the vial in the synthesizer, visually inspect the solution to ensure no particulate matter remains. If dissolution is slow, gentle warming (to ~30-35°C) or brief sonication in a water bath can be applied, but this is not typically necessary.

-

Placement: Place the vial containing the fully dissolved dipeptide into the appropriate position on the synthesizer rack.

Experimental Workflow: Incorporation into SPPS

The pseudoproline is introduced as a dipeptide unit to bypass the sterically hindered and less nucleophilic nitrogen within the oxazolidine ring, which would be difficult to acylate.[5] This has the added benefit of incorporating two residues in a single coupling step.

Protocol 2: Manual and Automated Coupling

This protocol is applicable for both manual synthesis and programming automated synthesizers.

-

Fmoc-Deprotection: Perform the standard Fmoc-deprotection step on the resin-bound peptide (e.g., 20% piperidine in DMF).[18]

-

Activation (Phosphonium/Aminium Method):

-

In a separate vessel, dissolve the Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH dipeptide (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU, HATU, or PyBOP (3-5 eq.) in a minimum volume of DMF or NMP.[16][19]

-

Add an activation base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).[16]

-

Mix thoroughly. For manual coupling, allow a brief pre-activation of 1-2 minutes before adding to the resin.

-

-

Coupling:

-

Manual: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.[16]

-

Automated: Program the synthesizer to perform a single coupling step using the dipeptide solution. Ensure the subsequent amino acid cycle is omitted, as two residues have been incorporated.[16][17]

-

-

Washing: After the coupling period, thoroughly wash the resin with DMF or NMP to remove excess reagents and byproducts.

-

Validation (Self-Validating System):

-

Perform a qualitative test (e.g., TNBS or Kaiser test) to confirm the absence of free primary amines, indicating complete coupling.[16]

-

If the test is positive (indicating incomplete reaction), a second coupling (double coupling) should be performed using fresh reagents before proceeding to the next deprotection step.

-

Authoritative Grounding & Best Practices

To maximize the benefits of Fmoc-Thr(tBu)-Ser(Ψ(Me,Me)Pro)-OH, several field-proven strategies should be employed.

-

Strategic Positioning: For long peptides, pseudoprolines should be spaced approximately 5-6 residues apart to effectively disrupt aggregation along the entire sequence. A minimum of 2 residues should separate a pseudoproline from another pseudoproline or a natural proline.[3][5]

-

Hydrophobic Regions: It is highly advantageous to place a pseudoproline dipeptide immediately before a known hydrophobic or aggregation-prone sequence to enhance its solubility and coupling efficiency.[3][5]

-